

Technical Reference: (S)-Tamsulosin-d3 Hydrochloride

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Compound of Interest

Compound Name: (S)-Tamsulosin-d3 Hydrochloride

CAS No.: 1217687-82-5

Cat. No.: B563599

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Precision Deuterated Standards for Chiral Bioanalysis[1] [2]

Executive Summary

(S)-Tamsulosin-d3 Hydrochloride (CAS: 1217687-82-5) is the stable isotope-labeled analog of the (S)-enantiomer of Tamsulosin. While (R)-Tamsulosin is the active pharmaceutical ingredient (API) used to treat benign prostatic hyperplasia (BPH), the (S)-enantiomer is considered a chiral impurity (distomer) with significantly lower pharmacological affinity.

This deuterated compound serves a critical role in enantioselective pharmacokinetics and impurity profiling. It functions as a specific Internal Standard (IS) in LC-MS/MS workflows designed to quantify trace levels of the (S)-impurity in drug substances or to monitor chiral inversion and metabolic stability in biological matrices.

Chemical Identity & Physicochemical Properties

Core Identifiers

Parameter	Detail
Chemical Name	(S)-5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl-1,1,1-d3)-2-methoxybenzenesulfonamide Hydrochloride
CAS Number	1217687-82-5
Synonyms	(S)-YM-12617-d3; (+)-LY 253352-d3 HCl
Molecular Formula	C ₂₀ H ₂₆ D ₃ ClN ₂ O ₅ S
Molecular Weight	447.99 g/mol (Salt); 411.53 g/mol (Free Base)
Isotopic Purity	≥ 99% Deuterium enrichment
Chiral Purity	≥ 99% ee (S-isomer)
Solubility	Soluble in Methanol, DMSO, Water (slightly)

Structural Configuration

The deuterium label is strategically positioned on the terminal methyl group of the propyl side chain. This location is metabolically robust, avoiding the primary sites of oxidative deamination or O-deethylation, thereby preventing "loss of label" during metabolic studies.

- Label Position: 1,1,1-d3 (Terminal methyl of the aminopropyl chain).
- Stereochemistry: (S)-configuration at the chiral center of the propyl chain.

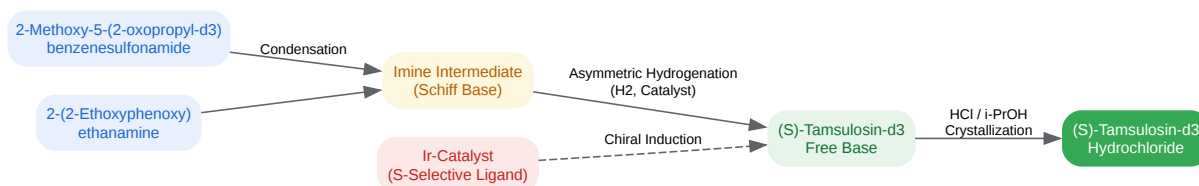
Synthesis & Isotopologue Design

Synthetic Logic

The synthesis of (S)-Tamsulosin-d3 requires the introduction of chirality opposite to the commercial API. This is typically achieved via asymmetric reductive amination using a deuterated ketone precursor and a chiral catalyst tailored to favor the re-face attack (yielding the S-isomer).

Synthesis Workflow (Diagram)

The following diagram illustrates the convergent synthesis starting from a deuterated precursor.



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Caption: Convergent asymmetric synthesis of (S)-Tamsulosin-d3 HCl via reductive amination.

Critical Process Parameters (CPPs)

- **Deuterium Source:** The starting ketone (2-Methoxy-5-(2-oxopropyl-d3)benzenesulfonamide) is derived from Acetone-d6 or Methyl-d3-magnesium iodide, ensuring high isotopic incorporation (>99% D).
- **Chiral Induction:** Unlike the API synthesis (which uses R-selective catalysts), this route employs an (S)-selective Iridium or Rhodium catalyst (e.g., Ir-f-Binaphane) to drive the stereocenter formation.
- **Salt Formation:** The final HCl salt formation is conducted in anhydrous isopropanol to prevent disproportionation and ensure a stable crystalline solid.

Analytical Application: Chiral LC-MS/MS

(S)-Tamsulosin-d3 is the gold standard Internal Standard for quantifying the enantiomeric impurity in Tamsulosin API batches. Regulatory bodies (ICH Q3A/Q6A) require strict control of the diastomer (S-isomer).

Experimental Protocol: Enantiomeric Separation

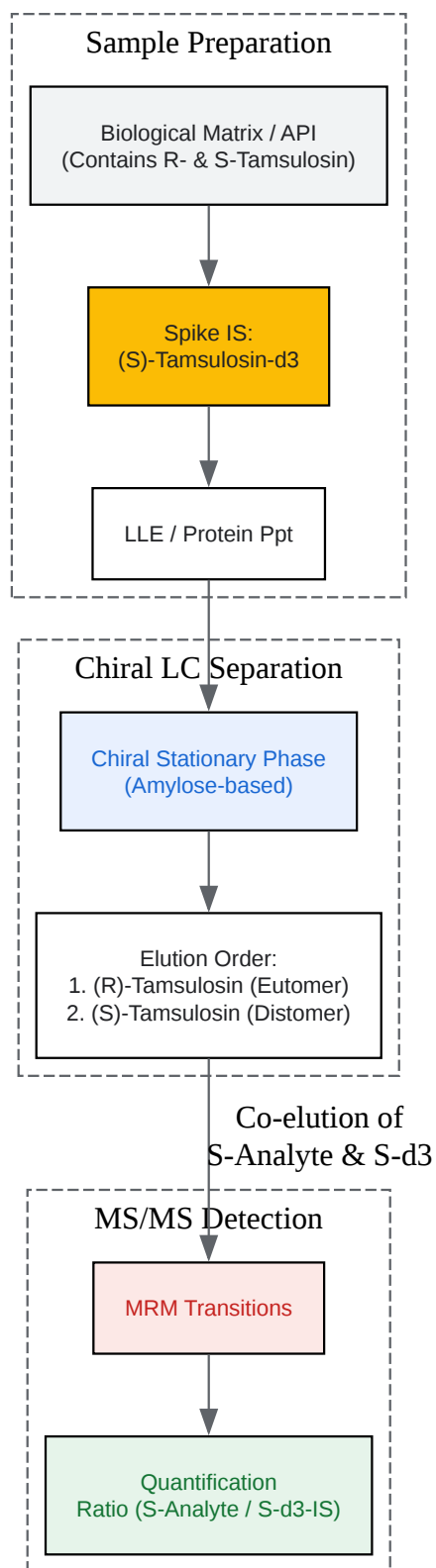
Objective: Quantify (S)-Tamsulosin impurity (0.1% level) in the presence of excess (R)-Tamsulosin.

Methodology:

- **Sample Preparation:**
 - Dissolve Tamsulosin API (1 mg/mL) in Methanol.
 - Spike (S)-Tamsulosin-d3 IS to a final concentration of 50 ng/mL.
- **Chromatography (Chiral):**
 - Column: Chiralpak IC or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
 - Mobile Phase: n-Hexane : Ethanol : Diethylamine (60:40:0.1).
 - Flow Rate: 1.0 mL/min.[\[1\]](#)[\[2\]](#)
- **Mass Spectrometry (Detection):**
 - Mode: Positive ESI, MRM (Multiple Reaction Monitoring).
 - Transitions:
 - Analyte (S-Tamsulosin): m/z 409.2 → 228.1
 - IS ((S)-Tamsulosin-d3): m/z 412.2 → 231.1

Analytical Workflow Logic (Diagram)

This workflow ensures that matrix effects and ionization suppression are corrected specifically for the S-enantiomer time window.



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Caption: LC-MS/MS workflow for chiral impurity quantification using (S)-Tamsulosin-d3.

Handling, Stability & Safety

Storage Protocols

- Temperature: Store at -20°C. The hydrochloride salt is hygroscopic; protect from moisture.
- Solution Stability: Stock solutions in Methanol are stable for 12 months at -80°C. Avoid repeated freeze-thaw cycles which can induce degradation via sulfonamide hydrolysis.

Safety Profile

- Hazard Class: Acute Tox. 4 (Oral).
- Mechanism: Potent
-adrenergic antagonist.[3] Even the (S)-isomer possesses residual affinity for receptors.
- PPE: Handle in a fume hood with nitrile gloves and safety glasses. Avoid dust inhalation.

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